1-tert-butyl-1H-1,2,4-triazol-5-amine
Overview
Description
1-tert-butyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms, which contribute to their unique chemical properties. The tert-butyl group attached to the triazole ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.
Mechanism of Action
- While specific primary targets for TBTA are not explicitly documented, its interaction with copper ions (Cu+ and Cu2+) is essential for its function . These copper ions are involved in various biological processes.
- By keeping the Cu+ ions accessible for chemical reactions, TBTA accelerates the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is widely used in bioconjugation and click chemistry .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butyl-1H-1,2,4-triazol-5-amine can be synthesized through multiple synthetic routes. One common method involves the reaction of pivalic acid with thiourea to form an intermediate, which then undergoes heterocyclization with hydrazine hydrate . This process typically requires controlled reaction conditions, including specific temperatures and solvents, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-tert-butyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a ligand in catalysis.
Comparison with Similar Compounds
- 1-tert-butyl-1H-1,2,3-triazol-4-amine
- 5-tert-butyl-1H-1,2,4-triazol-3-amine
- 1-tert-butyl-1H-1,2,4-triazol-3-amine
Comparison: 1-tert-butyl-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern on the triazole ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable molecule for specific applications.
Properties
IUPAC Name |
2-tert-butyl-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-6(2,3)10-5(7)8-4-9-10/h4H,1-3H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVKXSFYBWIMAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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